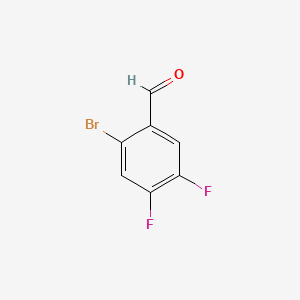

2-溴-4,5-二氟苯甲醛

描述

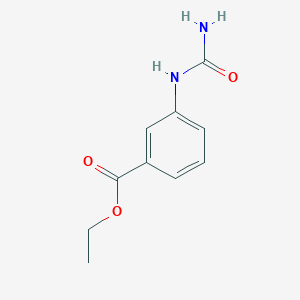

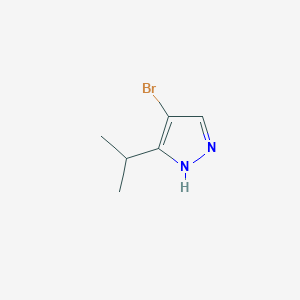

2-Bromo-4,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that has not been directly studied in the provided papers. However, its structural analogs, such as 2-bromobenzaldehydes, have been the subject of various synthetic and characterization studies. These compounds are valuable intermediates in organic synthesis, often used to construct more complex molecules due to their reactive aldehyde group and the presence of a bromine atom which can be further transformed through various reactions .

Synthesis Analysis

The synthesis of 2-bromobenzaldehydes and their derivatives is a topic of interest in several studies. A novel one-pot allylboration-Heck reaction has been developed to efficiently synthesize 3-methyleneindan-1-ols from 2-bromobenzaldehydes, with modifications allowing for high enantioselectivity and excellent yields . Additionally, a palladium-catalyzed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines has been reported, showcasing the versatility of these compounds in creating heterocyclic structures . Furthermore, selective ortho-bromination of benzaldoximes using Pd-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes, demonstrating the potential for regioselective transformations .

Molecular Structure Analysis

The molecular structure and properties of halogenated benzaldehydes have been investigated using various spectroscopic and computational methods. For instance, the crystal structure, vibrational spectra, and DFT simulations of 2-fluoro-4-bromobenzaldehyde have been studied, revealing insights into the molecular conformation and intermolecular interactions . Although not directly related to 2-Bromo-4,5-difluorobenzaldehyde, these studies provide a foundation for understanding the structural characteristics of halogenated benzaldehydes.

Chemical Reactions Analysis

The reactivity of 2-bromobenzaldehydes in chemical reactions is highlighted by their ability to undergo various transformations. The synthesis of Schiff base monomers from 4-bromobenzaldehyde and their subsequent conversion to polyphenol derivatives through oxidative polycondensation reactions is one such example . Additionally, the formation of 3-(alkylamino)isoindolin-1-ones from 2-bromobenzaldehyde under carbonylative cyclization conditions with primary amines has been described, further demonstrating the compound's utility in synthesizing nitrogen-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes are influenced by the presence of halogen substituents. Spectroscopic studies, including FT-IR and FT-Raman, along with NMR analyses and thermodynamics functions, have been conducted to understand these properties better . The effects of bromine substitution on structure, reactivity, and optical properties have also been explored, indicating that such substitutions can significantly impact the material's characteristics . Although these studies do not directly address 2-Bromo-4,5-difluorobenzaldehyde, they provide valuable information on the general behavior of brominated aromatic aldehydes.

科学研究应用

有机化学中的合成应用

2-溴-4,5-二氟苯甲醛及类似化合物,如2-溴-环己烯甲醛和2-溴苯甲醛,在合成各种具有生物学、药用和材料学重要性的化合物中起着至关重要的作用。它们在钯催化条件下的使用已成为溴乙烯醛化学领域的焦点,在过去十年里取得了显著进展(Ghosh & Ray, 2017)。

环境应用

2-溴苯甲醛衍生物,双(5-溴-2-羟基苯甲醛)-1,2-丙二酰亚胺,已被用于水样中微量铜(II)离子的预富集。这表明在环境监测和净化过程中具有潜在应用(Fathi & Yaftian, 2009)。

材料科学

在材料科学中,对类似化合物如2-溴-5-羟基苯甲醛的多晶形态的研究揭示了对分子结构的见解,这可以影响具有特定性能的新材料的开发(Silva et al., 2004)。

药理学研究

虽然在药理学中尚未发现有关2-溴-4,5-二氟苯甲醛的具体研究,但已经探索了相关化合物。例如,3-溴-4,5-二羟基苯甲醛显示出显著的抗氧化活性,表明在药物开发或作为食品成分方面具有潜力(Wang Zonghua, 2012)。

分析化学

在分析化学中,溴苯甲醛衍生物已被用于合成手性溶剂化剂,有助于区分不同手性化合物,这是制药行业中的关键方面(Li Yuan-yuan, 2011)。

光学性质

对类似化合物如2,3-二甲氧基苯甲醛中溴取代基的影响对线性和非线性光学性质进行了研究。这类研究对于开发用于光学应用的新材料至关重要(Aguiar et al., 2022)。

安全和危害

“2-Bromo-4,5-difluorobenzaldehyde” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

属性

IUPAC Name |

2-bromo-4,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSZEWFWVDLMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619097 | |

| Record name | 2-Bromo-4,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-difluorobenzaldehyde | |

CAS RN |

476620-54-9 | |

| Record name | 2-Bromo-4,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)